Dimethoxymethylvinylsilane

Description

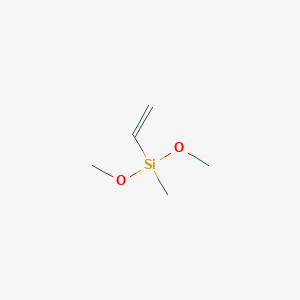

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNAFSPCNATQPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57620-02-7 | |

| Record name | Silane, ethenyldimethoxymethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57620-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70894357 | |

| Record name | Vinylmethyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, ethenyldimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16753-62-1 | |

| Record name | Vinylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16753-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenyldimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016753621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethenyldimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylmethyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethoxymethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylvinylsilane, systematically named ethenyl-dimethoxy-methylsilane, is a versatile organosilicon compound with significant applications in materials science and organic synthesis.[1] Its bifunctional nature, possessing both a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a crucial building block for a wide range of materials.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies related to Dimethoxymethylvinylsilane.

Chemical and Physical Properties

Dimethoxymethylvinylsilane is a colorless liquid with a mild odor.[2] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | Ethenyl-dimethoxy-methylsilane | [1] |

| Synonyms | Methylvinyldimethoxysilane, Vinyldimethoxymethylsilane | [1][3] |

| CAS Number | 16753-62-1 | [3] |

| Molecular Formula | C₅H₁₂O₂Si | [3] |

| Molecular Weight | 132.23 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 106 °C | [4] |

| Density | 0.884 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.395 | [4] |

| Flash Point | 3 °C (closed cup) | [1] |

| Purity | ≥ 94% (GC) | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Availability | Source |

| ¹H NMR | Data available | [5] |

| ¹³C NMR | Data available | [5] |

| Infrared (IR) Spectrum | Data available | [5] |

| Mass Spectrum | Data available | [5] |

Safety and Toxicology

Dimethoxymethylvinylsilane is a flammable liquid and should be handled with appropriate safety precautions.[2][4] It is classified as a skin and eye irritant and may cause respiratory irritation.[2][4] Ingestion can be harmful, as it can hydrolyze to form methanol (B129727), leading to potential toxic effects.[2]

Table 3: Hazard Information

| Hazard Classification | Description |

| Flammable Liquid | Category 2[4] |

| Skin Irritation | Category 2[4] |

| Eye Irritation | Category 2A[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[4] |

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a respirator with an organic vapor cartridge.[2] Work should be conducted in a well-ventilated area, preferably a fume hood.

Reactivity and Applications

The reactivity of Dimethoxymethylvinylsilane is characterized by two main features: the vinyl group and the dimethoxy groups attached to the silicon atom.[1]

-

Hydrolysis and Condensation: The dimethoxy groups can undergo hydrolysis to form silanol (B1196071) groups (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si).[1] This property is fundamental to its use in sol-gel processes and as a coupling agent to bond organic polymers to inorganic surfaces.[1]

-

Vinyl Group Reactivity: The vinyl group can participate in various organic reactions, including polymerization and cross-coupling reactions like the Hiyama coupling.[1] This allows for its use as a crosslinking agent in polymers to enhance their thermal stability and mechanical strength.[1]

Key Applications:

-

Coupling Agent: It enhances adhesion between organic resins and inorganic materials like glass fibers.[1][3]

-

Crosslinking Agent: Used in the production of silicone rubber and other polymers to improve their properties.[3]

-

Surface Modification: Imparts hydrophobic (water-repellent) properties to surfaces.[1][3]

-

Synthetic Intermediate: A versatile building block in organic synthesis for creating more complex organosilicon compounds.[1][3] It may be used in the synthesis of polymethylvinylborosiloxanes (PMVBs).[4][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Dimethoxymethylvinylsilane. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of Dimethoxymethylvinylsilane

A common method for the synthesis of vinylsilanes is the hydrosilylation of acetylene (B1199291).[1] The following is a representative two-step protocol for the synthesis of Dimethoxymethylvinylsilane.

Step 1: Hydrosilylation of Acetylene with Dichloromethylsilane (B8780727)

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Dichloromethylsilane

-

A platinum-based catalyst (e.g., Karstedt's catalyst)

-

Acetylene gas

-

Anhydrous toluene (B28343) (solvent)

-

-

Procedure:

-

Charge the reaction flask with dichloromethylsilane and anhydrous toluene.

-

Add the platinum catalyst to the solution.

-

Bubble acetylene gas through the solution at a controlled rate while maintaining the reaction temperature at 20-30°C.

-

Monitor the reaction progress by gas chromatography (GC) until the dichloromethylsilane is consumed.

-

Once the reaction is complete, purge the system with nitrogen to remove excess acetylene.

-

The resulting product is dichloromethylvinylsilane (B90890).

-

Step 2: Methoxylation of Dichloromethylvinylsilane

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere.

-

Reagents:

-

Dichloromethylvinylsilane (from Step 1)

-

Anhydrous methanol

-

A base (e.g., anhydrous triethylamine (B128534) or pyridine) to act as an HCl scavenger.

-

Anhydrous diethyl ether (solvent)

-

-

Procedure:

-

Dissolve the dichloromethylvinylsilane and the base in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath.

-

Slowly add anhydrous methanol from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by GC to confirm the formation of Dimethoxymethylvinylsilane.

-

The precipitated salt (e.g., triethylammonium (B8662869) chloride) is removed by filtration under an inert atmosphere.

-

The filtrate contains the crude Dimethoxymethylvinylsilane.

-

Purification

The crude Dimethoxymethylvinylsilane can be purified by fractional distillation under atmospheric or reduced pressure.

-

Apparatus: A standard distillation apparatus with a fractionating column (e.g., a Vigreux column), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Transfer the filtrate from the synthesis step to the distillation flask.

-

Slowly heat the flask.

-

Collect the fraction that distills at the boiling point of Dimethoxymethylvinylsilane (106 °C at atmospheric pressure).[4]

-

Store the purified product under an inert atmosphere to prevent hydrolysis.

-

Analytical Protocols

4.3.1. Gas Chromatography (GC)

-

Purpose: To determine the purity of Dimethoxymethylvinylsilane and to monitor the progress of its synthesis.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for the analysis of volatile organosilicon compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as hexane (B92381) or dichloromethane.

-

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen.

-

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure of Dimethoxymethylvinylsilane.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if the solvent does not contain it.

-

¹H NMR (300 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~5.7-6.2 (m, 3H, -CH=CH₂)

-

~3.5 (s, 6H, -OCH₃)

-

~0.1 (s, 3H, Si-CH₃)

-

-

-

¹³C NMR (75 MHz, CDCl₃):

-

Expected Chemical Shifts (δ, ppm):

-

~138 (-CH=C H₂)

-

~132 (-C H=CH₂)

-

~50 (-OC H₃)

-

~-8 (Si-C H₃)

-

-

4.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the functional groups present in the Dimethoxymethylvinylsilane molecule.

-

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation: For ATR-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3050 (C-H stretch, vinyl)

-

~2950, 2840 (C-H stretch, methyl/methoxy)

-

~1600 (C=C stretch, vinyl)

-

~1410 (CH₂ deformation, vinyl)

-

~1260 (Si-CH₃ deformation)

-

~1080 (Si-O-C stretch)

-

~800 (Si-C stretch)

-

Visualizations

Synthetic Pathway of Dimethoxymethylvinylsilane

Caption: Synthetic pathway of Dimethoxymethylvinylsilane.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for Dimethoxymethylvinylsilane Synthesis.

References

- 1. sites.uclouvain.be [sites.uclouvain.be]

- 2. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

Dimethoxymethylvinylsilane: A Technical Guide to its Polymerization Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethylvinylsilane (DMDMVS) is a versatile organosilicon monomer with a unique combination of a polymerizable vinyl group and hydrolyzable methoxy (B1213986) groups. This dual functionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties for a wide range of applications, including drug delivery systems, biomaterials, and specialty coatings. This technical guide provides an in-depth overview of the core mechanisms governing the polymerization of dimethoxymethylvinylsilane, drawing upon established principles of polymer chemistry and available data for analogous vinylsilane monomers.

Core Polymerization Mechanisms of the Vinyl Group

The vinyl group of dimethoxymethylvinylsilane can undergo polymerization through several mechanisms, including free radical, anionic, cationic, and coordination polymerization. Each method offers distinct advantages and challenges in controlling the polymer structure and properties.

Free Radical Polymerization

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. The process involves the initiation, propagation, and termination of a radical chain reaction.

Mechanism:

-

Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then add to the vinyl group of a DMDMVS monomer, forming a new radical species.

-

Propagation: The newly formed radical adds to the double bond of another DMDMVS monomer in a head-to-tail fashion. This process repeats, leading to the growth of a polymer chain with a silicon-containing pendant group.

-

Termination: The growing polymer chains are terminated through combination or disproportionation reactions between two radical chain ends. Chain transfer reactions to the monomer or solvent can also occur, which may limit the molecular weight of the resulting polymer.

Experimental Protocol (Illustrative for Bulk Polymerization):

-

Monomer Purification: Dimethoxymethylvinylsilane is purified by distillation under reduced pressure to remove any inhibitors or impurities.

-

Initiator Addition: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is dissolved in the purified monomer at a specific concentration (e.g., 0.1-1 mol%).

-

Polymerization: The monomer-initiator mixture is degassed by several freeze-pump-thaw cycles and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature that induces the decomposition of the initiator (typically 60-80°C for AIBN).

-

Monitoring: The progress of the polymerization can be monitored by techniques such as dilatometry, gravimetry, or spectroscopic methods (e.g., FT-IR or NMR) to follow the disappearance of the vinyl group.

-

Termination and Isolation: After the desired conversion is reached, the polymerization is quenched by rapid cooling. The resulting polymer is typically dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomer and initiator residues.

-

Characterization: The purified polymer is dried under vacuum and characterized for its molecular weight, molecular weight distribution (e.g., by gel permeation chromatography - GPC), and structure (e.g., by NMR and FT-IR spectroscopy).

Quantitative Data (Illustrative, based on analogous vinylsilanes):

| Parameter | Value (for TMVS) | Conditions |

| Overall Activation Energy (Ea) | 112 kJ/mol | Bulk polymerization with dicumyl peroxide |

| Propagation Rate Constant (kp) | 13 L/mol·s | 120 °C in dioxane |

| Termination Rate Constant (kt) | 3.1 × 10⁴ L/mol·s | 120 °C in dioxane |

| Chain Transfer to Monomer (Cmtr) | 4.2 × 10⁻² | 120 °C |

Note: These values are for trimethoxyvinylsilane and should be considered as approximations for dimethoxymethylvinylsilane. The reactivity of DMDMVS may differ due to electronic and steric effects of the methyl group.

Diagrams:

Caption: Free radical polymerization of dimethoxymethylvinylsilane.

Anionic Polymerization

Anionic polymerization is suitable for vinyl monomers with electron-withdrawing groups, which can stabilize the propagating anionic center. While the silyl (B83357) group is not strongly electron-withdrawing, anionic polymerization of some vinylsilanes has been reported, often leading to living polymers.

Mechanism:

-

Initiation: Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium). The initiator adds to the vinyl group of DMDMVS, generating a carbanionic active center.

-

Propagation: The carbanion at the chain end attacks another monomer molecule, propagating the polymer chain. In a "living" anionic polymerization, there are no inherent termination steps, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

-

Side Reactions: Anionic polymerization of vinylsilanes can be complicated by side reactions. Isomerization of the propagating carbanion and chain transfer to the monomer have been observed in the anionic polymerization of related vinylsilanes. The presence of the methoxy groups in DMDMVS could also potentially be susceptible to nucleophilic attack by the growing carbanion, leading to termination or side reactions.

Experimental Protocol (Illustrative for Solution Polymerization):

-

Rigorous Purification: All reagents (monomer, solvent, initiator) and glassware must be rigorously purified and dried to remove any protic impurities (e.g., water, alcohols) that would terminate the anionic polymerization.

-

Inert Atmosphere: The polymerization is carried out under a high vacuum or in a glovebox under an inert atmosphere.

-

Initiation: The initiator (e.g., a solution of n-butyllithium in hexane) is added to a solution of the monomer in a non-polar solvent (e.g., tetrahydrofuran (B95107) or toluene) at a low temperature (e.g., -78°C) to control the initiation and propagation steps.

-

Polymerization: The reaction mixture is stirred at the low temperature for a specific period to allow for complete monomer conversion.

-

Termination: The living polymer chains are "killed" by the addition of a protic agent, such as methanol.

-

Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent and characterized as described for radical polymerization.

Diagrams:

Caption: Anionic polymerization of dimethoxymethylvinylsilane.

Cationic Polymerization

Cationic polymerization is effective for vinyl monomers with electron-donating substituents that can stabilize the propagating carbocationic center. The vinylsilyl group is generally considered to be weakly electron-donating or neutral, making cationic polymerization of vinylsilanes less common than radical polymerization.

Mechanism:

-

Initiation: Cationic polymerization is initiated by a protic acid or a Lewis acid in the presence of a co-initiator (e.g., water or an alcohol). The initiator generates a carbocation from the DMDMVS monomer.[1][2]

-

Propagation: The carbocationic chain end adds to the double bond of another monomer molecule, regenerating the carbocation at the new chain end.

-

Termination and Chain Transfer: Cationic polymerizations are often plagued by termination and chain transfer reactions, which can limit the molecular weight of the polymer and broaden the molecular weight distribution.

Experimental Protocol (General Considerations):

-

Initiators: Strong protic acids (e.g., triflic acid) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃) with a proton source can be used as initiators.[1]

-

Solvents: The choice of solvent is critical and can influence the stability of the propagating carbocation. Chlorinated solvents are often used.

-

Temperature: Low temperatures are typically required to suppress side reactions.

Diagrams:

Caption: Cationic polymerization of dimethoxymethylvinylsilane.

Coordination Polymerization

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, can lead to the formation of stereoregular polymers. This method has been successfully applied to the polymerization of various α-olefins.

Mechanism:

-

Catalyst System: Ziegler-Natta catalysts typically consist of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum).[3][4] Metallocene catalysts are also used for more precise control over the polymer architecture.

-

Initiation and Propagation: The monomer coordinates to the transition metal center and is subsequently inserted into the metal-alkyl bond. This process repeats, leading to the growth of a linear and often stereoregular polymer chain.

Experimental Protocol (General Considerations):

-

Catalyst Preparation: The catalyst is typically prepared in situ by mixing the transition metal component and the co-catalyst in an inert solvent.

-

Polymerization: The monomer is introduced into the reactor containing the catalyst suspension. The polymerization is usually carried out at moderate temperatures and pressures.

-

Stereocontrol: The stereochemistry of the resulting polymer (isotactic or syndiotactic) can be influenced by the choice of catalyst and polymerization conditions.

Diagrams:

References

An In-depth Technical Guide to the Synthesis and Characterization of Dimethoxymethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethylvinylsilane is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique molecular structure, featuring a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a valuable crosslinking agent, a monomer in polymer synthesis, and a surface modification agent. This technical guide provides a comprehensive overview of the primary synthetic routes to dimethoxymethylvinylsilane, namely Grignard reactions and hydrosilylation, and details the key analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visual representations of the synthetic and characterization workflows are presented to facilitate its practical application in research and development.

Synthesis of Dimethoxymethylvinylsilane

Two primary and effective methods for the synthesis of dimethoxymethylvinylsilane are the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction provides a classic and reliable method for forming silicon-carbon bonds. This approach involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a methoxy-substituted silane.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of dimethoxymethylvinylsilane is outlined below.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Dichloromethyldimethoxysilane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

-

Add anhydrous THF to the flask.

-

Slowly add a solution of vinyl bromide in anhydrous THF from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate of the vinyl bromide solution.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Dichloromethyldimethoxysilane: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of dichloromethyldimethoxysilane in anhydrous THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure dimethoxymethylvinylsilane.

Hydrosilylation

Hydrosilylation is an atom-economical method for the synthesis of vinylsilanes. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, typically catalyzed by a transition metal complex. For the synthesis of dimethoxymethylvinylsilane, the hydrosilylation of acetylene (B1199291) with methyldimethoxysilane (B100820) is a viable route. Rhodium complexes are known to be effective catalysts for this transformation, leading to high yields of the desired product.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the hydrosilylation synthesis of dimethoxymethylvinylsilane is outlined below.

Materials:

-

Methyldimethoxysilane

-

Acetylene gas

-

Rhodium catalyst (e.g., Rh(acac)(CO)2)

-

Anhydrous toluene

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, a gas inlet, and a pressure gauge, dissolve the rhodium catalyst in anhydrous toluene.

-

Purge the vessel with nitrogen and then introduce methyldimethoxysilane.

-

Reaction: Pressurize the vessel with acetylene gas and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by gas chromatography (GC) until the starting materials are consumed.

-

Purification: Cool the reaction vessel to room temperature and vent the excess acetylene.

-

Remove the solvent under reduced pressure.

-

Purify the residue by fractional distillation to yield dimethoxymethylvinylsilane.

Characterization of Dimethoxymethylvinylsilane

The synthesized dimethoxymethylvinylsilane can be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H12O2Si | [3] |

| Molecular Weight | 132.23 g/mol | [3] |

| Boiling Point | 106 °C | |

| Density | 0.884 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.395 |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of dimethoxymethylvinylsilane by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.10 - 5.90 | dd | 20.2, 14.8 | Si-CH =CH2 | |

| 5.85 - 5.65 | dd | 20.2, 3.8 | Si-CH=CH H (trans) | |

| 5.60 - 5.40 | dd | 14.8, 3.8 | Si-CH=CHH (cis) | |

| 3.50 | s | - | Si-(OCH₃ )₂ | |

| 0.15 | s | - | Si-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Si-CH =CH₂ | |

| 131.2 | Si-CH=CH₂ | |

| 50.1 | Si-(OCH₃ )₂ | |

| -8.2 | Si-CH₃ |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3055 | C-H stretch | =C-H (vinyl) |

| 2965, 2840 | C-H stretch | -CH₃ (methyl and methoxy) |

| 1600 | C=C stretch | C=C (vinyl) |

| 1410 | C-H bend | =CH₂ (vinyl) |

| 1260 | Si-C stretch | Si-CH₃ |

| 1090 | Si-O-C stretch | Si-O-CH₃ |

| 840 | Si-C stretch | Si-C |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

| m/z | Relative Intensity | Possible Fragment Ion |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 117 | High | [M - CH₃]⁺ |

| 101 | High | [M - OCH₃]⁺ |

| 73 | Moderate | [Si(OCH₃)₂]⁺ |

| 59 | Moderate | [Si(CH₃)(O)]⁺ |

Visualizing Workflows and Pathways

Synthesis Workflow

The overall workflow for the synthesis and purification of dimethoxymethylvinylsilane can be visualized as follows:

Caption: General synthesis and purification workflow.

Characterization Workflow

The logical flow for the characterization of the synthesized product is depicted below:

Caption: Characterization workflow for product validation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of dimethoxymethylvinylsilane. The Grignard and hydrosilylation reactions are both effective methods for its preparation, each with its own advantages. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The provided experimental protocols and workflows are intended to be a practical resource for the successful synthesis and analysis of dimethoxymethylvinylsilane in a laboratory setting.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dimethoxymethylvinylsilane

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoxymethylvinylsilane is a bifunctional organosilane compound featuring a reactive vinyl group and two hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[1][2] This dual functionality makes it a critical component in advanced materials science, where it serves as a versatile coupling agent, crosslinker, and surface modifier.[1][2] The core of its reactivity lies in the hydrolysis of its methoxy groups to form reactive silanol (B1196071) intermediates, followed by condensation to build a stable siloxane network. Understanding and controlling the kinetics of these reactions is paramount for tailoring the properties of resulting materials. This guide provides a comprehensive overview of the hydrolysis and condensation mechanisms, factors influencing reaction rates, quantitative kinetic data, and detailed experimental protocols for studying these processes.

Core Reaction Mechanisms: Hydrolysis and Condensation

The transformation of dimethoxymethylvinylsilane into a polysiloxane network is a multi-step process involving two primary reactions: hydrolysis and condensation. These reactions can be catalyzed by acids or bases.[1][3]

Hydrolysis

The initial step is the hydrolysis of the silicon-methoxy bonds (Si-OCH₃) upon reaction with water. This is a nucleophilic substitution reaction (SN2-Si) that occurs sequentially, replacing the two methoxy groups with hydroxyl groups (silanols) and releasing methanol (B129727) as a byproduct.[1][4]

-

First Hydrolysis: CH₃(CH₂=CH)Si(OCH₃)₂ + H₂O ⇌ CH₃(CH₂=CH)Si(OCH₃)(OH) + CH₃OH

-

Second Hydrolysis: CH₃(CH₂=CH)Si(OCH₃)(OH) + H₂O ⇌ CH₃(CH₂=CH)Si(OH)₂ + CH₃OH

The resulting methylvinylsilanediol is a key reactive intermediate for the subsequent condensation step.

Condensation

The newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the resulting polymer network.[5] This process can proceed through two distinct pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.[1] 2 x CH₃(CH₂=CH)Si(OH)₂ → (HO)(CH₃)(CH=CH₂)Si–O–Si(CH=CH₂)(CH₃)(OH) + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a residual methoxy group, eliminating a molecule of methanol.[1] CH₃(CH₂=CH)Si(OH)₂ + CH₃(CH₂=CH)Si(OCH₃)₂ → (HO)(CH₃)(CH=CH₂)Si–O–Si(CH=CH₂)(CH₃)(OCH₃) + CH₃OH

These condensation reactions lead to the formation of dimers, oligomers (both linear and cyclic), and ultimately, a crosslinked polysiloxane network.[6][7]

Caption: Reaction pathways for Dimethoxymethylvinylsilane.

Factors Influencing Reaction Kinetics

The rates of both hydrolysis and condensation are highly dependent on several experimental parameters. Precise control of these factors is essential for achieving desired material properties.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |

| Catalyst/pH | Catalyzed by both acids and bases; the rate is minimal at the isoelectric point (around pH 2).[1] | Catalyzed by both acids and bases; generally faster in basic media and slowest around pH 4.0.[1][7] |

| Water/Silane (B1218182) Ratio | The rate increases with higher water content up to a certain limit.[1] | Higher water content leads to more complete hydrolysis, providing more silanol groups for condensation.[1] |

| Organo-Functional Group | The electronic effects of the vinyl group can influence reactivity.[1] | The non-hydrolyzable vinyl and methyl groups become part of the final network structure.[1] |

| Steric Factors | Methoxy groups, being small, lead to faster hydrolysis compared to larger alkoxy groups like ethoxy.[1][8] | Steric hindrance around the silicon atom can slow the rate of condensation.[1] |

| Temperature | The rate increases with increasing temperature.[1] | The rate increases with increasing temperature.[1] |

| Solvent | The polarity, viscosity, and hydrogen-bonding capacity of the solvent can alter the reaction rate.[1] The presence of ethanol (B145695) can delay the hydrolysis reaction.[9] | The solvent can influence the solubility of forming oligomers and the overall reaction mechanism.[1] |

| Ionic Strength | Can affect the stability of charged intermediates in the reaction.[1] | Can influence the aggregation and precipitation of silica (B1680970) species, thereby altering the rate.[1] |

| Table 1: Summary of factors influencing the kinetics of hydrolysis and condensation.[1][7][8][9] |

Quantitative Kinetic Data

While kinetics are highly condition-dependent, the following tables provide key quantitative data for the reactions of dimethoxymethylvinylsilane and the general influence of pH.

| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (298K) | Primary Influencing Factors |

| Hydrolysis of Si-OCH₃ groups | 25-35 | 10⁻⁴ to 10⁻² s⁻¹ | pH, temperature, water content |

| Condensation of Si-OH groups | 40-60 | 10⁻⁶ to 10⁻⁴ s⁻¹ | pH, condensation catalyst, temperature |

| Table 2: Kinetic parameters for the hydrolysis and condensation of Dimethoxymethylvinylsilane.[4] |

| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |

| Acidic (pH < 2) | Fast | Slow | Linear or randomly branched polymers |

| Isoelectric Point (pH ≈ 2) | Minimum | Minimum | Slow gelation |

| Basic (pH > 7) | Increases | Fast | More crosslinked, particulate structures |

| Table 3: General influence of pH on reaction rates and the resulting polymer structure.[1] |

Experimental Protocols

Studying the kinetics of these reactions requires robust analytical techniques capable of monitoring the concentration of various species in real-time. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful and commonly used methods.[9][10][11]

Protocol for NMR Spectroscopy (¹H and ²⁹Si)

NMR spectroscopy allows for the direct observation and quantification of reactant consumption (methoxy groups) and the formation of intermediates (silanols) and products (siloxane bonds).[8][10]

Methodology:

-

Sample Preparation: In a dry NMR tube, add the chosen solvent (e.g., a buffered D₂O/organic co-solvent mixture to ensure miscibility).[10] Add the acid or base catalyst to achieve the desired pH.

-

Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).

-

Reaction Initiation: Inject a known concentration of dimethoxymethylvinylsilane into the NMR tube and immediately begin acquiring spectra.[10]

-

¹H NMR Analysis: Monitor the decrease in the signal intensity of the methoxy protons (-OCH₃) and the corresponding increase in the signal for methanol. This allows for the calculation of the hydrolysis rate.[10]

-

²⁹Si NMR Analysis: This technique directly probes the silicon environment. The unhydrolyzed silane, partially hydrolyzed species, fully hydrolyzed silanediol, and various condensed species (dimers, trimers, etc.) all have distinct chemical shifts.[10][12] Tracking the evolution of these peaks over time allows for the elucidation of both hydrolysis and condensation kinetics.[10]

Protocol for FT-IR Spectroscopy

FT-IR spectroscopy is effective for tracking changes in chemical bonds throughout the reaction.[9]

Methodology:

-

Sample Preparation: Prepare a solution of dimethoxymethylvinylsilane in the desired solvent system (e.g., water/ethanol) with the appropriate catalyst.

-

FT-IR Measurement: Record FT-IR spectra of the solution at regular time intervals using an appropriate cell (e.g., attenuated total reflectance - ATR).

-

Spectral Analysis: Monitor the decrease in the intensity of Si-O-C stretching bands and the appearance and evolution of bands corresponding to Si-OH groups and the broad Si-O-Si stretching of siloxane bridges.[9] The spectra can be deconvoluted to quantify the relative amounts of different species.[9]

Caption: General experimental workflow for kinetic studies.

References

- 1. (Dimethoxymethyl)(vinyl)silane | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Vinyl(chloromethyl)dimethoxysilane|CAS 1314981-48-0 [benchchem.com]

- 4. Buy Dimethoxymethylvinylsilane | 16753-62-1 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 10. benchchem.com [benchchem.com]

- 11. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethoxymethylvinylsilane (CAS No. 16753-62-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylvinylsilane, a versatile organosilicon compound, holds a significant position in materials science and synthetic chemistry. Its unique molecular structure, featuring both a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a crucial coupling agent, crosslinker, and surface modifier. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its spectroscopic data. The information presented herein is intended to support researchers and professionals in leveraging the full potential of this compound in their work.

Chemical Identity and Synonyms

The compound with the CAS number 16753-62-1 is known by several synonyms. Proper identification is crucial for accurate literature searches and regulatory compliance.

| Identifier | Value |

| CAS Number | 16753-62-1[1] |

| IUPAC Name | Ethenyl(dimethoxy)methylsilane |

| Synonyms | Methyldimethoxyvinylsilane, Vinyldimethoxymethylsilane, Dimethoxy(methyl)vinylsilane, Ethenylmethyldimethoxysilane, Silane, ethenyldimethoxymethyl- |

Physicochemical Properties

A summary of the key physical and chemical properties of Dimethoxymethylvinylsilane is presented in the table below. This data is essential for designing experiments and understanding its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂Si | [1] |

| Molecular Weight | 132.23 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.889 g/mL at 25 °C | [3] |

| Boiling Point | 103-104 °C | [3] |

| Refractive Index | 1.395 @ 20°C | [3] |

| Flash Point | 15 °C | [3] |

| Purity | ≥ 97% | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of Dimethoxymethylvinylsilane are provided below. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of Dimethoxymethylvinylsilane via Grignard Reaction

This protocol describes a plausible synthesis route for Dimethoxymethylvinylsilane using a Grignard reagent, a common method for forming silicon-carbon bonds.

Reaction Scheme:

Materials:

-

Vinylmagnesium chloride (1 M solution in THF)

-

Dichloromethyldimethoxysilane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloromethyldimethoxysilane dissolved in anhydrous THF under a nitrogen atmosphere.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. The vinylmagnesium chloride solution is added dropwise from the dropping funnel to the stirred solution of dichloromethyldimethoxysilane over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The reaction mixture is cooled in an ice bath, and saturated aqueous ammonium chloride solution is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure Dimethoxymethylvinylsilane.

Caption: Workflow for the synthesis of Dimethoxymethylvinylsilane.

Formulation of a Silicone-Based Adhesive

This protocol outlines the preparation of a simple, one-component, room-temperature-vulcanizing (RTV) silicone adhesive using Dimethoxymethylvinylsilane as a crosslinking agent.

Materials:

-

α,ω-Dihydroxypolydimethylsiloxane (silicone polymer, viscosity ~1000 cSt)

-

Fumed silica (B1680970) (as a reinforcing filler)

-

Dimethoxymethylvinylsilane (as a crosslinking agent)

-

Dibutyltin (B87310) dilaurate (as a catalyst)

-

Planetary mixer or a similar high-shear mixer

Procedure:

-

Base Formulation: In a planetary mixer, α,ω-dihydroxypolydimethylsiloxane and fumed silica are mixed under vacuum until a homogeneous paste is obtained. This step is crucial for de-airing the mixture and ensuring proper dispersion of the filler.

-

Addition of Crosslinker: Dimethoxymethylvinylsilane is added to the mixture, and mixing is continued under vacuum for a specified period to ensure uniform distribution.

-

Catalyst Incorporation: Finally, the catalyst, dibutyltin dilaurate, is added, and the mixture is stirred for a short period under vacuum to complete the formulation.

-

Packaging: The resulting adhesive is packaged in moisture-proof cartridges. The curing process initiates upon exposure to atmospheric moisture.

Caption: Experimental workflow for formulating a silicone adhesive.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Dimethoxymethylvinylsilane, which are vital for its identification and characterization.

¹H NMR Spectroscopy

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-CH₃ | ~0.15 | s | - |

| Si-OCH₃ | ~3.55 | s | - |

| Si-CH=CH₂ | ~5.8-6.2 | m | - |

Note: The vinyl proton signals (Si-CH=CH₂) typically appear as a complex multiplet due to geminal, cis, and trans couplings.

¹³C NMR Spectroscopy

| Assignment | Chemical Shift (ppm) |

| Si-CH₃ | ~ -6.0 |

| Si-OCH₃ | ~ 50.0 |

| Si-CH=CH₂ | ~ 132.0 |

| Si-CH=CH₂ | ~ 138.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050 | =C-H stretch (vinyl) | Medium |

| ~2970, ~2840 | C-H stretch (methyl, methoxy) | Strong |

| ~1600 | C=C stretch (vinyl) | Medium |

| ~1410 | C-H bend (vinyl) | Medium |

| ~1260 | Si-CH₃ symmetric deformation | Strong |

| ~1090 | Si-O-C stretch | Very Strong |

| ~800 | Si-C stretch | Strong |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular ion) |

| 117 | [M - CH₃]⁺ |

| 101 | [M - OCH₃]⁺ |

| 75 | [Si(OCH₃)₂H]⁺ |

Reactivity and Applications

The reactivity of Dimethoxymethylvinylsilane is primarily dictated by its two functional groups: the vinyl group and the methoxy groups attached to the silicon atom.

-

Hydrolysis and Condensation: The methoxy groups are susceptible to hydrolysis in the presence of water, forming silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of polymers or crosslinked networks. This is the fundamental chemistry behind its use in RTV silicones and as a coupling agent.

-

Hydrosilylation: The vinyl group can participate in hydrosilylation reactions, where a Si-H bond adds across the double bond, typically catalyzed by a platinum complex. This reaction is a powerful tool for creating more complex organosilicon structures.

-

Polymerization: The vinyl group can also undergo free-radical or other types of polymerization.

Due to this versatile reactivity, Dimethoxymethylvinylsilane finds applications in:

-

Adhesives and Sealants: As a crosslinker in RTV silicone formulations.[2]

-

Coatings: To improve adhesion and durability.

-

Silicone Rubber Production: As a crosslinking agent to enhance mechanical properties.[2]

-

Surface Modification: To render surfaces hydrophobic or to introduce reactive sites.

-

Composite Materials: As a coupling agent to improve the bond between organic polymers and inorganic fillers.

Caption: Key reactivity pathways of Dimethoxymethylvinylsilane.

Conclusion

Dimethoxymethylvinylsilane is a highly valuable and versatile chemical for a wide range of applications, particularly in the field of materials science. Its dual functionality allows for the creation of robust and durable materials with tailored properties. The information provided in this technical guide, from its fundamental properties to detailed experimental considerations, should serve as a valuable resource for scientists and researchers aiming to innovate with this important organosilicon compound.

References

Role of Dimethoxymethylvinylsilane as a silane coupling agent

An In-depth Technical Guide on the Role of Dimethoxymethylvinylsilane as a Silane (B1218182) Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoxymethylvinylsilane is a bifunctional organosilane compound that serves as a critical molecular bridge between organic polymers and inorganic materials.[1][2] Its unique structure, featuring hydrolyzable methoxy (B1213986) groups and a polymer-reactive vinyl group, enables it to significantly enhance interfacial adhesion, leading to improved mechanical strength, durability, and performance of composite materials, adhesives, and coatings.[3][4] This technical guide provides a comprehensive overview of the core mechanisms, applications, and experimental considerations for utilizing Dimethoxymethylvinylsilane as a silane coupling agent.

Chemical and Physical Properties

Dimethoxymethylvinylsilane, also known as methylvinyldimethoxysilane, is a colorless liquid with the chemical formula C₅H₁₂O₂Si.[5][6] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16753-62-1 | [7] |

| Molecular Formula | C₅H₁₂O₂Si | [3] |

| Molecular Weight | 132.23 g/mol | [7] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 106 °C | [1][7] |

| Density | 0.884 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.395 | [1][7] |

| Flash Point | 3 °C (closed cup) | [8][9] |

| Synonyms | Methyldimethoxyvinylsilane, Vinyldimethoxymethylsilane | [3][7] |

Core Mechanism of Action

The efficacy of Dimethoxymethylvinylsilane as a coupling agent stems from its dual-reactivity. The process is generally understood through a two-step chemical bonding theory.[10][11]

-

Hydrolysis: The methoxy groups (-OCH₃) attached to the silicon atom readily hydrolyze in the presence of water (often catalyzed by acid or base) to form reactive silanol (B1196071) groups (Si-OH).[10][12]

-

Condensation & Bonding: These silanol groups can then undergo two primary condensation reactions:

-

They form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metal oxides.[2][10]

-

The vinyl group (CH₂=CH-) remains available to react and form covalent bonds with the organic polymer matrix, typically through mechanisms like free-radical polymerization during the curing process.[10]

-

This creates a robust chemical bridge at the organic-inorganic interface, transferring stress efficiently from the polymer matrix to the inorganic filler or substrate.[13]

Performance Enhancements and Applications

Dimethoxymethylvinylsilane is utilized across various industries to improve material performance.[14]

-

Polymer Composites: It enhances the adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices, leading to composites with superior mechanical properties such as increased tensile and flexural strength.[10]

-

Adhesives and Sealants: The silane acts as an adhesion promoter, improving the bond strength and durability of adhesives and sealants on glass, metal, and other mineral surfaces.[3][15]

-

Coatings and Paints: It is used to promote stronger adhesion of coatings to substrates, thereby enhancing durability, weatherability, and resistance to delamination.[3][10]

-

Surface Modification: It imparts hydrophobicity (water-repellency) to surfaces, a valuable property in electronics, textiles, and construction materials.[4][10][16]

-

Chemical Synthesis: It serves as a monomer for the synthesis of specialized polymers, such as polymethylvinylborosiloxanes.[1][7]

Quantitative Data on Performance Improvement

While specific data for Dimethoxymethylvinylsilane is proprietary to individual formulations, studies on similar vinylsilanes demonstrate significant performance gains. The use of silane coupling agents is a proven method to enhance the mechanical properties of composites.

| Property Affected | Expected Improvement | Rationale |

| Tensile Strength | Significant Increase | Improved stress transfer from the polymer matrix to the high-strength inorganic filler.[17][18] |

| Flexural Strength | Significant Increase | Enhanced interfacial bonding prevents delamination under bending loads.[19] |

| Impact Strength | Moderate to Significant Increase | Stronger interface helps to dissipate impact energy more effectively.[10] |

| Adhesion Strength | Substantial Increase | Direct covalent bonding at the interface creates a much stronger bond than physical adhesion alone.[13][19] |

| Wet Mechanical Properties | High Retention | The stable, water-resistant siloxane bonds at the interface prevent water ingress, which would otherwise degrade adhesion.[6] |

Role in Drug Development

In the pharmaceutical and drug development sectors, surface modification is crucial for creating effective drug delivery systems. Silane coupling agents are instrumental in functionalizing nanoparticles, such as mesoporous silica nanoparticles (MSNs), for biomedical applications.[1][3][8]

Dimethoxymethylvinylsilane can be used to introduce reactive vinyl groups onto the surface of silica-based nanocarriers.[14] These vinyl groups serve as versatile anchor points for the covalent attachment of various molecules via well-established chemical reactions (e.g., thiol-ene click chemistry).[3][14] This allows for the development of sophisticated drug delivery platforms with functionalities such as:

-

Targeted Delivery: Covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct nanoparticles to specific cells or tissues.

-

Controlled Release: Conjugation of stimuli-responsive molecules that release the therapeutic payload in response to specific triggers like pH or enzymes.[8]

-

Enhanced Stability: Attachment of polymers like polyethylene (B3416737) glycol (PEG) to improve colloidal stability and prolong circulation time in the body.

Experimental Protocols

Protocol 1: Surface Treatment of Glass Substrates

This protocol provides a general procedure for modifying the surface of glass slides to improve adhesion or impart hydrophobicity.[10][20]

1. Materials and Reagents:

-

Glass microscope slides

-

Detergent solution (e.g., 1-2% Hellmanex III)

-

Acetone, Isopropanol (B130326) (reagent grade)

-

Deionized (DI) water

-

95% Ethanol (B145695) / 5% DI Water (v/v) solution

-

Acetic Acid

-

Dimethoxymethylvinylsilane (≥97%)

-

Nitrogen gas for drying

2. Procedure:

-

Step 1: Substrate Cleaning and Activation

-

Immerse glass slides in a detergent solution and sonicate for 20 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate in isopropanol for 15 minutes, followed by a final rinse with DI water.

-

Dry the slides under a stream of high-purity nitrogen.

-

To maximize surface hydroxyl groups, treat the slides with oxygen plasma for 3-5 minutes immediately before silanization.

-

-

Step 2: Silane Solution Preparation

-

In a clean glass container, prepare the 95% ethanol / 5% DI water solution.

-

Adjust the pH of the solution to approximately 4.5-5.5 using a small amount of acetic acid. This catalyzes the hydrolysis of the silane.

-

While stirring vigorously, add Dimethoxymethylvinylsilane to the solution to achieve a final concentration of 2% (v/v).

-

Continue stirring for at least 5-10 minutes to allow for the hydrolysis of methoxy groups to silanol groups. Prepare this solution fresh before use.[10]

-

-

Step 3: Silanization

-

Immerse the cleaned and activated glass slides into the freshly prepared silane solution.

-

Agitate gently for 1-2 minutes.

-

Remove the slides and rinse briefly with pure ethanol to remove excess, unreacted silane.

-

-

Step 4: Curing

-

Dry the slides under a nitrogen stream.

-

Place the slides in an oven preheated to 110-120 °C for 20-30 minutes. This step promotes the formation of stable covalent bonds between the silane and the glass surface.[10]

-

Allow slides to cool to room temperature before use. Store in a desiccator.

-

Protocol 2: Functionalization of Silica Nanoparticles for Drug Delivery

This protocol describes a method for modifying silica nanoparticles (SNPs) with Dimethoxymethylvinylsilane, preparing them for subsequent drug conjugation.[14]

1. Materials and Reagents:

-

Synthesized silica nanoparticles

-

Anhydrous Toluene (B28343) or Ethanol

-

Dimethoxymethylvinylsilane

-

Triethylamine (optional, catalyst)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

2. Procedure:

-

Step 1: Nanoparticle Dispersion

-

Disperse a known quantity of pre-synthesized, dried silica nanoparticles in anhydrous toluene or ethanol within a round-bottom flask. Sonication may be required to achieve a uniform dispersion.

-

-

Step 2: Silanization Reaction

-

Add Dimethoxymethylvinylsilane to the nanoparticle suspension. The amount added can be varied to control the density of vinyl groups on the surface.

-

(Optional) Add a catalytic amount of triethylamine.

-

Set up the flask for reflux under an inert atmosphere (e.g., Nitrogen).

-

Heat the mixture to reflux with vigorous stirring and maintain for 12-24 hours.

-

-

Step 3: Purification

-

Allow the reaction mixture to cool to room temperature.

-

Collect the vinyl-functionalized silica nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly multiple times with fresh toluene or ethanol to remove any unreacted silane and byproducts. Resuspend and centrifuge for each wash step.

-

-

Step 4: Drying and Storage

-

Dry the final product under vacuum.

-

The resulting vinyl-functionalized nanoparticles are now ready for subsequent conjugation with therapeutic agents or other molecules.

-

Safety and Handling

Dimethoxymethylvinylsilane is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor.[9] It may cause skin, eye, and respiratory irritation.

-

Handling: Use only in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. For operations with a risk of inhalation, use a suitable respirator.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Always consult the Safety Data Sheet (SDS) for the specific product before use.

References

- 1. labinsights.nl [labinsights.nl]

- 2. VINYLMETHYLDIMETHOXYSILANE | [gelest.com]

- 3. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]

- 12. sci-en-tech.com [sci-en-tech.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. (Dimethoxymethyl)(vinyl)silane | Benchchem [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Improvement Of Tensile Strength Of Rubber Materials - 48 Methods - YINSU Flame Retardant [flameretardantys.com]

- 18. mdpi.com [mdpi.com]

- 19. gelest.com [gelest.com]

- 20. Exploring how surface treatments affect the bond stability of lithium disilicate ceramic to resin cement during try-in - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Dimethoxymethylvinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dimethoxymethylvinylsilane (CAS No. 16753-62-1) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the structural elucidation of the molecule through the interpretation of its spectral data and provides detailed experimental protocols for obtaining such spectra.

Introduction

Dimethoxymethylvinylsilane is a versatile organosilane compound with applications in polymer chemistry and as a coupling agent. Its molecular structure, featuring a vinyl group, a methyl group, and two methoxy (B1213986) groups attached to a central silicon atom, gives it unique reactivity. Spectroscopic analysis is crucial for confirming its structure and purity. This guide focuses on ¹H NMR, ¹³C NMR, and FTIR spectroscopy as primary analytical techniques.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of dimethoxymethylvinylsilane.

Table 1: ¹H NMR Spectral Data for Dimethoxymethylvinylsilane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-CH₃ | ~0.15 | Singlet | N/A |

| Si-OCH₃ | ~3.55 | Singlet | N/A |

| Si-CH=CH₂ (α-proton) | ~6.10 | Doublet of Doublets (dd) | J(trans) ≈ 20 Hz, J(cis) ≈ 14 Hz |

| Si-CH=CH₂ (β-proton, cis) | ~5.85 | Doublet of Doublets (dd) | J(cis) ≈ 14 Hz, J(gem) ≈ 4 Hz |

| Si-CH=CH₂ (β-proton, trans) | ~5.95 | Doublet of Doublets (dd) | J(trans) ≈ 20 Hz, J(gem) ≈ 4 Hz |

Table 2: ¹³C NMR Spectral Data for Dimethoxymethylvinylsilane

| Carbon | Chemical Shift (δ, ppm) |

| Si-CH₃ | ~ -5.0 |

| Si-OCH₃ | ~ 50.0 |

| Si-CH=CH₂ | ~ 132.0 |

| Si-CH=CH₂ | ~ 138.0 |

Table 3: FTIR Spectral Data for Dimethoxymethylvinylsilane

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3050 | =C-H stretch (vinyl) | Medium |

| ~2970, ~2840 | C-H stretch (methyl, methoxy) | Strong |

| ~1600 | C=C stretch (vinyl) | Medium |

| ~1410 | =C-H in-plane bend (vinyl) | Medium |

| ~1260 | Si-CH₃ symmetric deformation | Strong |

| ~1080 | Si-O-C stretch | Strong |

| ~960 | =C-H out-of-plane bend (vinyl) | Strong |

| ~800 | Si-C stretch | Medium |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dimethoxymethylvinylsilane.

Methodology:

-

Sample Preparation:

-

Prepare a solution of approximately 5-10 mg of dimethoxymethylvinylsilane in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solvent should be of high purity to avoid extraneous signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in dimethoxymethylvinylsilane by their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

For a liquid sample like dimethoxymethylvinylsilane, the Attenuated Total Reflectance (ATR) technique is often the most convenient.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a benchtop FTIR spectrometer.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or clean salt plates.

-

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in dimethoxymethylvinylsilane.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of dimethoxymethylvinylsilane.

Caption: Workflow for the Spectroscopic Analysis of Dimethoxymethylvinylsilane.

Thermal Stability and Degradation of Dimethoxymethylvinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethylvinylsilane (DMDMVS) is a bifunctional organosilane compound utilized in a variety of applications, notably as a coupling agent and a precursor for silicone-based materials. Its performance and longevity in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of Dimethoxymethylvinylsilane, drawing upon data from analogous vinylalkoxysilanes to present a predictive analysis. This document details potential thermal decomposition temperatures, degradation products, and the mechanisms governing its breakdown. Furthermore, it furnishes detailed experimental protocols for the characterization of its thermal properties, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Introduction

Dimethoxymethylvinylsilane (CH₂=CHSi(CH₃)(OCH₃)₂) is a versatile organosilicon compound that finds application as a crosslinking agent, adhesion promoter, and a monomer for the synthesis of specialized polymers.[1][2] Its utility in high-performance materials necessitates a thorough understanding of its behavior at elevated temperatures. The thermal stability of DMDMVS dictates its processing window and service lifetime in applications such as composites, adhesives, and coatings. Thermal degradation can lead to a loss of mechanical and chemical integrity, and the generation of volatile organic compounds. This guide aims to provide a detailed technical overview of the thermal properties and degradation mechanisms of Dimethoxymethylvinylsilane to aid researchers and professionals in its effective application and in the development of new materials.

Thermal Stability Analysis

Due to a lack of specific publicly available thermal analysis data for Dimethoxymethylvinylsilane, this section presents representative data based on the closely related and extensively studied compound, Vinyltrimethoxysilane (VTMS), and general knowledge of alkoxysilane thermal behavior. These values should be considered illustrative and may vary for DMDMVS.

Quantitative Thermal Degradation Data (Illustrative)

The following table summarizes the expected thermal degradation profile of a vinylalkoxysilane like Dimethoxymethylvinylsilane when subjected to thermogravimetric analysis (TGA) in an inert atmosphere.

| Parameter | Value (Illustrative) | Description |

| Onset Decomposition Temperature (T_onset) | 200 - 250 °C | The temperature at which significant thermal degradation begins. |

| Temperature at 5% Mass Loss (T₅) | 220 - 270 °C | A common metric for the initiation of thermal decomposition. |

| Temperature at Maximum Decomposition Rate (T_max) | 250 - 350 °C | The temperature at which the rate of mass loss is highest. |

| Final Decomposition Temperature (T_final) | 400 - 500 °C | The temperature at which the primary degradation phase is complete. |

| Residual Mass @ 600 °C | 10 - 20% | The remaining mass, typically a silicon-containing ceramic-like residue. |

Differential Scanning Calorimetry (DSC) Data (Illustrative)

DSC analysis can provide insights into the energetic changes occurring during heating.

| Parameter | Value (Illustrative) | Description |

| Glass Transition Temperature (T_g) | Not Applicable | As a small molecule, it does not exhibit a glass transition. |

| Crystallization Temperature (T_c) | Not Typically Observed | Generally does not crystallize upon cooling. |

| Melting Temperature (T_m) | Not Applicable | Remains liquid at low temperatures. |

| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g | The heat released during the exothermic decomposition process. |

Thermal Degradation Pathways

The thermal degradation of Dimethoxymethylvinylsilane is expected to proceed through a complex series of reactions involving the cleavage of its various bonds. The primary degradation pathways are likely to involve the vinyl, methyl, and methoxy (B1213986) groups attached to the silicon atom.

A proposed logical relationship for the initial degradation steps is visualized below.

References

An In-depth Technical Guide to the Solubility of Dimethoxymethylvinylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction